molecular formula C18H13BrO3 B8089894 3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one

3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one

Cat. No.: B8089894
M. Wt: 357.2 g/mol
InChI Key: OIGUZKMLGMTOAZ-UHFFFAOYSA-N
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Description

3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one is an organic compound with a complex polycyclic aromatic structure This compound is notable for its unique chemical properties, which include a bromine atom at the 3-position and a hydroxyl group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one typically involves multiple steps, starting from commercially available materials. One common method includes the bromination of a naphtho[2,3-b]benzofuran precursor. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3-bromo-8-oxo-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one.

    Reduction: Formation of 8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one involves its interaction with specific molecular targets. The bromine and hydroxyl groups play crucial roles in its reactivity. For example, the hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-hydroxybenzaldehyde: Another brominated compound with a hydroxyl group, but with a simpler structure.

    3-Bromonaphtho[2,3-b]thiophene: A sulfur-containing analog with similar bromination patterns.

    8-Hydroxyquinoline: A compound with a hydroxyl group at a similar position but lacking the bromine atom.

Uniqueness

3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one is unique due to its fused polycyclic aromatic structure and the presence of both bromine and hydroxyl functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-bromo-8-hydroxy-6,6-dimethylnaphtho[3,2-b][1]benzofuran-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO3/c1-18(2)13-8-10(20)4-6-11(13)16(21)15-12-5-3-9(19)7-14(12)22-17(15)18/h3-8,20H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGUZKMLGMTOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)O)C(=O)C3=C1OC4=C3C=CC(=C4)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one
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3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one
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3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one

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